molecular formula C17H20N2O4S B2850026 ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate CAS No. 433245-85-3

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate

Cat. No.: B2850026
CAS No.: 433245-85-3
M. Wt: 348.42
InChI Key: XABZKASWEGYHPF-UHFFFAOYSA-N
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Description

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate is a complex organic compound that features a quinoline ring system, a sulfonyl group, and a piperidine carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the reaction of 8-hydroxyquinoline with sulfonyl chloride to introduce the sulfonyl group. This is followed by the reaction with piperidine and ethyl chloroformate to form the final ester product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines .

Scientific Research Applications

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 1-(quinolin-8-ylsulfonyl)piperidine-3-carboxylate is unique due to the combination of the quinoline ring, sulfonyl group, and piperidinecarboxylic acid ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 1-quinolin-8-ylsulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-17(20)14-8-5-11-19(12-14)24(21,22)15-9-3-6-13-7-4-10-18-16(13)15/h3-4,6-7,9-10,14H,2,5,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABZKASWEGYHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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